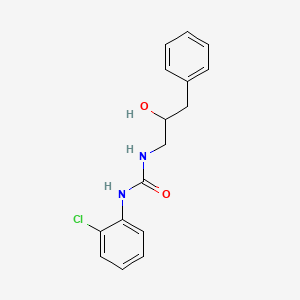

1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c17-14-8-4-5-9-15(14)19-16(21)18-11-13(20)10-12-6-2-1-3-7-12/h1-9,13,20H,10-11H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEYEMZCJYOBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-hydroxy-3-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea and related urea derivatives:

Detailed Analysis of Structural and Functional Differences

Hydrogen Bonding vs. Halogenation

The hydroxyl group in this compound distinguishes it from analogs like AVE#21 and CDFII, which prioritize halogenation (e.g., fluorine, chlorine) for electronic effects or lipophilicity. The hydroxyl group may enhance binding to polar residues in enzyme active sites, as seen in glycogen phosphorylase inhibitors , but could limit membrane permeability compared to halogenated or adamantane-containing derivatives like R2 .

Aromatic vs. Aliphatic Substituents

Compounds such as R2 (adamantane) and CDFII (indole) incorporate bulky or rigid groups that influence conformational stability and target selectivity.

Pharmacological Implications

- Enzyme Inhibition : AVE#21’s dual halogenation (Cl/F) and methoxy group optimize allosteric inhibition of glycogen phosphorylase , whereas the target compound’s hydroxyl group may favor alternative binding modes.

- Physicochemical Properties : The CCS data for 1-(2-Chloroethyl)-3-(2-propylphenyl)urea highlights how aliphatic chains (e.g., chloroethyl) reduce polarity compared to the hydroxypropyl chain in the target compound.

Biological Activity

1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a chlorinated phenyl group and a hydroxy-phenylpropyl chain. Its molecular formula is , with a molecular weight of approximately 287.76 g/mol. The presence of functional groups such as the chlorophenyl and hydroxy groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of apoptotic pathways and mitochondrial function.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as an effective antimicrobial agent .

- Anticancer Mechanisms : In vitro studies on human cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, particularly in breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting an apoptotic effect .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC: 10-50 µg/mL | |

| Anticancer | Induces apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea, and how can purity be ensured?

- Methodology : Multi-step organic synthesis typically involves coupling chlorophenyl isocyanate with 2-hydroxy-3-phenylpropylamine under anhydrous conditions. Solvent selection (e.g., acetonitrile or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Yield optimization requires monitoring reaction progress via TLC or HPLC .

- Validation : Confirm purity using melting point analysis, NMR (¹H/¹³C), and HRMS to verify molecular integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR : ¹H NMR identifies proton environments (e.g., urea NH peaks at δ 6.5–7.5 ppm; aromatic protons in chlorophenyl and phenylpropyl groups). ¹³C NMR confirms carbonyl (C=O) at ~155–160 ppm and quaternary carbons .

- IR Spectroscopy : Detect urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3500 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Methodology :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design evaluates interactions between temperature (25°C vs. 50°C), solvent (acetonitrile vs. DMF), and stoichiometry (1:1 vs. 1:1.2) .

- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediate stability. Tools like COMSOL Multiphysics integrate AI for real-time parameter optimization .

Q. How should researchers address contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

- Methodology :

- Assay Validation : Replicate studies under standardized conditions (e.g., cell line specificity, serum-free media). Cross-validate using orthogonal assays (e.g., ELISA for cytokine levels vs. MTT for cytotoxicity) .

- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (microsomal incubation) to differentiate intrinsic activity from bioavailability artifacts .

Q. What computational strategies predict this compound’s reactivity in novel chemical reactions?

- Methodology :

- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways. ICReDD’s approach combines transition-state calculations with machine learning to prioritize viable routes .

- Machine Learning : Train models on urea derivatives’ reactivity datasets (e.g., Hammett constants, steric parameters) to predict regioselectivity in nucleophilic additions .

Q. How can environmental and safety risks be mitigated during large-scale synthesis?

- Methodology :

- Separation Technologies : Implement membrane filtration or centrifugal partition chromatography (CPC) to recover solvents and reduce waste .

- Safety Protocols : Follow OSHA guidelines for chlorinated intermediates (e.g., fume hoods, PPE). Use SDS-recommended emergency measures (e.g., activated charcoal for spills) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.